
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizines are heterocyclic aromatic organic compounds, containing a fused pyrrole and pyridine ring system. This structure is significant in medicinal chemistry due to its pharmacological properties. The compound is likely to exhibit interesting biological activities due to the presence of the indolizine core, substituted with a benzoyl group and other functional groups.
Synthesis Analysis
The synthesis of indolizine derivatives typically involves cyclization reactions and condensation with various reagents. For example, Hassan et al. (2014) detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate and ethanol, which are relevant for constructing the indolizine core (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of indolizine derivatives is characterized by NMR, IR, MS, and sometimes crystallography. Ji et al. (2018) provided insights into the structure of a closely related indazole derivative through crystallography, highlighting the importance of such analyses in understanding the compound's configuration and potential interaction sites (Ji et al., 2018).
Chemical Reactions and Properties
Indolizine and its derivatives participate in various chemical reactions, including N-alkylation and C-protonation, significantly altering their photophysical properties. Outlaw et al. (2016) explored the photoluminescence behavior of indolizine derivatives, which can provide insights into the reactivity and functionalization possibilities of the compound (Outlaw, Zhou, Bragg, & Townsend, 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior under different conditions. While specific data for the requested compound may not be readily available, research on similar compounds provides valuable proxies. Chakraborty et al. (2007) described the crystal and molecular structure analysis of a piroxicam derivative, which could be analogous in inferring the physical properties of indolizine derivatives (Chakraborty et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the functional groups attached to the indolizine core. The presence of a 4-methoxybenzoyl group, for instance, could affect the compound's electron distribution and, consequently, its reactivity and biological activity. Research by Mahanthesha et al. (2022) on the synthesis and biological evaluation of indolizine derivatives highlights the potential anticancer, anti-inflammatory, and antibacterial activities of such compounds, suggesting the broad utility of the chemical properties of indolizine derivatives (Mahanthesha, Suresh, & Naik, 2022).
Propriétés
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-17(25)6-5-7-18(14)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)15-9-11-16(31-2)12-10-15/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUGLGSGAGIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
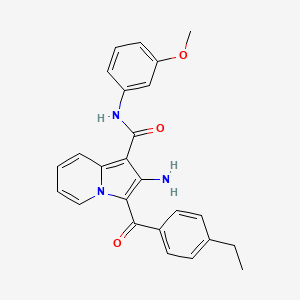
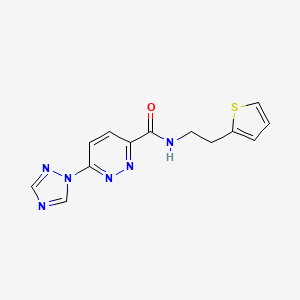
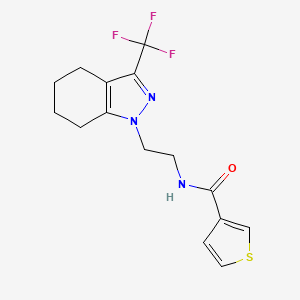
![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)

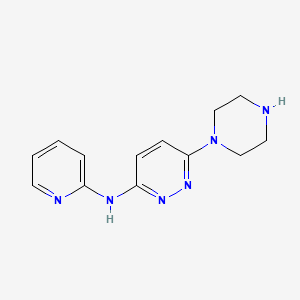
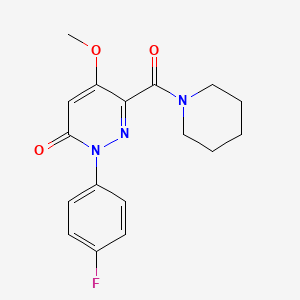
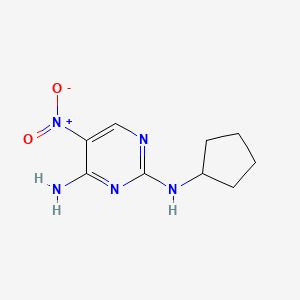
![2,3-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2494996.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide](/img/structure/B2494999.png)
